A,17

Stereoselective synthesis K-Selectride reduction Steroid isomer distribution

This compound is a Schedule III controlled substance in the US (21 CFR 1300.01). Procurement is restricted to qualified research institutions and WADA-accredited labs with valid DEA permits. Verify end-use compliance before ordering. - Stereochemically Authentic: The exact (3α,5α,17β)-isomer, essential for unambiguous GC-MS retention-time matching in doping control. - Yield-Limiting Isomer: Only ~8% synthetic yield, making pure reference material critical for method calibration. - Identity Confirmation: Melting point of 196-200°C allows rapid, instrument-free verification against the 3β-epimer (mp 140-145°C).

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 38859-38-0
Cat. No. B1600332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA,17
CAS38859-38-0
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1
InChIKeyRZFGPAMUAXASRE-KHOSGYARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Δ1-Androstene-3α,17β-diol Certified Reference Standard


Δ1-Androstene-3α,17β-diol (CAS 38859-38-0), systematically named (3α,5α,17β)-androst-1-ene-3,17-diol, is a C19 steroidal diol with molecular formula C19H30O2 and molecular weight 290.44 g/mol [1]. It belongs to the androst-1-ene-3,17-diol stereoisomer family, of which eight configurational isomers exist [2]. This compound is not an endogenous human steroid; it occurs as a phase I metabolite of the exogenous anabolic agents 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) and 1-androstenedione (5α-androst-1-ene-3,17-dione), both classified as prohibited substances by the World Anti-Doping Agency (WADA) [3][4]. It is primarily procured as a certified reference material for analytical method development, doping control urinalysis, and in vitro/in vivo steroid metabolism studies .

Why Generic Androstenediol Fails


The androst-1-ene-3,17-diol scaffold comprises eight stereoisomers (combinations of 5α/5β ring junction, 3α/3β hydroxyl, and 17α/17β hydroxyl), all of which yield near-identical electron ionization (EI) mass spectra as their bis-trimethylsilyl (TMS) derivatives [1]. In GC-MS-based doping control and metabolomics, the 3α,17β configuration cannot be reliably assigned by mass spectrometry alone; unambiguous identification requires chromatographic retention-time matching against an authentic reference standard of the exact stereoisomer [1]. Furthermore, the 3α,17β isomer exhibits distinct physical properties (e.g., melting point ~55°C higher than its 3β,17β epimer) and is a minor product in chemical synthesis (only 8% yield from the common precursor 5α-androst-1-ene-3,17-dione, versus 51% for the 3β,17β isomer) [1]. Substituting a structurally related diol—such as the saturated analog 5α-androstane-3α,17β-diol, the 3β-epimer, or a mixed-isomer preparation—introduces co-elution mismatches, misassignment of metabolite identity, and invalidates quantitative calibration in regulated anti-doping analyses [2].

Differentiation Evidence


Synthetic Yield: 3α vs 3β Epimer

When 5α-androst-1-ene-3,17-dione is reduced with K-Selectride, the 3α,17β-diol isomer constitutes only 8% of the total product mixture (quantified by GC-MS peak area), whereas the 3β,17β-diol epimer accounts for 51% [1]. This 6.4-fold difference in synthetic yield directly reflects the steric preference of the reducing agent for the less-hindered β-face at C-3 [1]. The low abundance of the 3α,17β isomer in the crude reaction mixture necessitates chromatographic separation and authentic reference material for isolation and confirmation, driving higher procurement costs and lead times for this specific stereoisomer relative to the more abundant 3β,17β epimer.

Stereoselective synthesis K-Selectride reduction Steroid isomer distribution Reference standard sourcing

Melting Point Difference Between Epimers

The 3α,17β-diol exhibits a melting point of 196–200°C , which is approximately 55°C higher than the reported melting range of 140–145°C for its 3β,17β epimer (5α-androst-1-ene-3β,17β-diol) . For comparison, the saturated analog 5α-androstane-3α,17β-diol (lacking the Δ1 double bond) melts at 219–236°C . This large melting-point gap between the 3α- and 3β-epimers provides a straightforward, instrument-free orthogonal identity check that can distinguish the two stereoisomers upon receipt, before any chromatographic analysis, reducing the risk of mislabeled shipments.

Physicochemical characterization Melting point Solid-state identity Quality control

13C NMR Stereochemical Assignment

The 13C NMR spectrum of 5α-androst-1-ene-3α,17β-diol exhibits characteristic resonances at δC-3 64.81 (axial 3α-OH), δC-5 39.04, and δC-17 81.87 [1]. The C-3 chemical shift is diagnostic for the 3α (axial) versus 3β (equatorial) hydroxyl orientation; in the 3β-epimer, the C-3 resonance appears at a distinct position reflecting the equatorial configuration, and the H-3 coupling pattern exhibits a pseudo-diaxial coupling (JH-3ax/H-4ax = 9.5 Hz) characteristic of a 3β-oriented proton [2]. These NMR signatures, established through full characterization of all eight androst-1-ene-3,17-diol stereoisomers by Parr et al. [1], provide the definitive orthogonal confirmation of stereochemical identity that mass spectrometry alone cannot deliver.

NMR spectroscopy Stereochemical elucidation 13C chemical shift Reference standard characterization

GC-MS Isomer Ambiguity

As bis-trimethylsilyl (TMS) derivatives analyzed by GC-MS, the eight stereoisomers of 5ξ-androst-1-ene-3ξ,17ξ-diol produce electron ionization mass spectra that are, for practical purposes, indistinguishable from one another [1]. This means that mass spectral library matching alone cannot differentiate the 3α,17β isomer from the 3β,17β isomer or any other configurational variant. Reliable identification requires comparison of the analyte's Kovats retention index and retention time against a concomitantly analyzed authentic reference standard of the exact stereoisomer [1]. The Parr et al. (2007) study provides Kovats indices for all 16 stereoisomers (including both androst-1-ene and androst-4-ene series), enabling restriction of candidate isomers to two or three possibilities; however, definitive confirmation still demands the certified reference compound [1].

GC-MS Isomer differentiation Kovats retention index Doping control analysis

1-Testosterone Urinary Metabolite Specificity

Following oral administration of 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) or its prohormones, both 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol are excreted in urine as distinct metabolites [1][2]. In the equine model, the 3α,17β-diol (designated T1a) was identified alongside the 3β,17β-diol (T1c) and the 3β,17α-diol (T1b) as separate, chromatographically resolved urinary metabolites following oral administration of 800 mg 1-testosterone [2]. Critically, these epimers are excreted primarily as glucuronide conjugates and exhibit distinct GC retention times despite their identical mass spectra, making the authentic 3α,17β reference standard indispensable for correct peak assignment in doping control screening and confirmation workflows [1][2]. The 3α-hydroxy epimer of the related compound (3α-hydroxy-5α-androst-1-en-17-one) is detectable in human urine for up to 9 days post-administration of a single capsule, establishing the long-term detection relevance of the 3α-reduced metabolite series [1].

Steroid metabolism Urinary metabolite Doping control 1-Testosterone Retention time differentiation

Application Scenarios


Doping Control: 1-Testosterone Metabolite Identification

As established in Section 3 (Evidence Items 4 and 5), all eight androst-1-ene-3,17-diol stereoisomers share near-identical EI mass spectra as bis-TMS derivatives, and the 3α,17β-diol is a distinct urinary metabolite of the prohibited substance 1-testosterone. WADA-accredited anti-doping laboratories must procure Δ1-androstene-3α,17β-diol (CAS 38859-38-0) as the certified reference standard to achieve unequivocal chromatographic peak assignment and quantitative calibration in human and equine urine analysis [1][2]. The 3β,17β-epimer reference standard cannot substitute for this purpose, as it elutes at a different retention time. This compound is essential for laboratories maintaining WADA ISL compliance and ISO 17025 accreditation in the 'S5. Anabolic Agents' category.

Stereoselective Synthesis Reference Standard

The 6.4-fold yield disparity between the 3α,17β (8%) and 3β,17β (51%) isomers in K-Selectride reduction (Section 3, Evidence Item 1) makes the 3α,17β isomer the yield-limiting product in synthetic campaigns targeting this stereochemistry [1]. Synthetic chemistry laboratories engaged in steroid reference material preparation or metabolite synthesis require the authentic 3α,17β-diol standard to (a) calibrate preparative HPLC or flash chromatography methods for isomer separation, (b) confirm the identity of the minor-product fraction by retention-time and NMR matching, and (c) provide quantitative yield benchmarks for alternative reduction strategies (e.g., catalytic hydrogenation vs. borohydride vs. enzymatic reduction) that may improve the 3α:3β ratio.

In Vitro Steroid Metabolism Enzyme Assay Standard

The androst-1-ene-3α,17β-diol participates in the AKR1C (aldo-keto reductase) and 17β-hydroxysteroid dehydrogenase (17β-HSD) metabolic networks that interconvert 1-testosterone, 1-androstenedione, and their reduced diol metabolites [1][2]. Researchers investigating the substrate specificity, isoform selectivity, or inhibition kinetics of AKR1C1–C4 or 17β-HSD isoforms require the exact 3α,17β stereoisomer as an analytical standard for LC-MS/MS or GC-MS quantification of enzyme product formation. Using the 3β-epimer or the saturated analog would confound kinetic parameter determination and product identification, as these compounds may exhibit different enzyme affinities and retention times (Section 3, Evidence Items 4 and 5).

Melting Point Identity Verification

The melting point of 196–200°C for the 3α,17β isomer contrasts sharply with the ~140–145°C melting point of the 3β,17β epimer and the 219–236°C of the saturated analog 5α-androstane-3α,17β-diol (Section 3, Evidence Item 2) [1][2][3]. Quality control laboratories and central reference-material repositories can use this ~55°C differential as a rapid, instrument-free identity verification step upon receipt. This is particularly valuable for shipments where co-mingling or mislabeling with the more synthetically abundant 3β-epimer is a recognized risk, satisfying ISO Guide 34/ISO 17034 requirements for reference material identity confirmation prior to use.

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